molecular formula C8H7BrClNO2 B1439760 Ethyl 3-bromo-6-chloropicolinate CAS No. 1065074-97-6

Ethyl 3-bromo-6-chloropicolinate

Numéro de catalogue: B1439760
Numéro CAS: 1065074-97-6
Poids moléculaire: 264.5 g/mol
Clé InChI: UWVRCYTYBWYKNZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 3-bromo-6-chloropicolinate (CAS No. 1065074-97-6) is a halogenated pyridine derivative with the molecular formula C₈H₇BrClNO₂ and a molecular weight of 264.50 g/mol . It is an ester derivative of 3-bromo-6-chloropicolinic acid, featuring a bromine atom at position 3 and a chlorine atom at position 6 on the pyridine ring. The compound is identified by synonyms such as ethyl 3-bromo-6-chloro-2-pyridinecarboxylate and this compound, with ChemSpider ID 23348741 and MDL number MFCD11053875 .

Key physicochemical properties include:

  • Storage: Stable under inert atmosphere at room temperature .
  • Hazard Profile: Classified with the signal word "Warning" (H302: harmful if swallowed) .
  • Synthetic Utility: Serves as an intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions due to its bromine and chlorine substituents .

Propriétés

IUPAC Name

ethyl 3-bromo-6-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVRCYTYBWYKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674639
Record name Ethyl 3-bromo-6-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-97-6
Record name Ethyl 3-bromo-6-chloro-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065074-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-bromo-6-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Direct Halogenation and Esterification Approach

This classical approach involves starting from picolinic acid derivatives or substituted pyridines, followed by bromination and chlorination steps, and subsequent esterification to obtain the ethyl ester.

  • Starting Material : 3-bromo-6-chloropyridine-2-carboxylic acid or related derivatives.
  • Halogenation : Introduction of bromine and chlorine substituents at the 3- and 6-positions of the pyridine ring, respectively.
  • Esterification : Conversion of the carboxylic acid group to the ethyl ester using standard esterification methods (e.g., reaction with ethanol under acidic conditions).

This method is often combined with purification steps such as silica gel chromatography to isolate the pure ethyl 3-bromo-6-chloropicolinate.

Multi-Step Synthesis via 3-Bromo-6-chloropyridine-2-formic Acid Intermediate

A detailed synthetic route for related intermediates such as 3-bromo-6-chloropyridine-2-formic acid has been documented, which can be adapted for the preparation of this compound:

Step Reaction Description Reagents and Conditions Yield/Notes
1 Oxidation of 3-bromo-6-chloropyridine to 3-bromo-6-chloropyridine oxynitride 3-bromo-6-chloropyridine + carbamide peroxide + trifluoroacetic anhydride in chloroform at 10–35 °C for ≥10 h 68.6% yield of oxynitride (solid)
2 Cyanation to form 3-bromo-6-chloropyridine-2-cyanogen 3-bromo-6-chloropyridine oxynitride + trimethylsilyl cyanide + triethylamine in acetonitrile, reflux ≥10 h Crude product used directly
3 Hydrolysis to 3-bromo-6-chloropyridine-2-formic acid Hydrolysis in 90–98% sulfuric acid at 140–180 °C for 2.5–4 h Final acid intermediate

This intermediate acid can then be esterified with ethanol under acidic catalysis to yield this compound.

Key Features:

  • The oxidation step uses carbamide peroxide and trifluoroacetic anhydride to introduce an oxynitride functionality.
  • Cyanation uses TMSCN and triethylamine to add a nitrile group at the 2-position.
  • Hydrolysis under strong acidic conditions converts the nitrile to the formic acid.
  • The process is scalable and provides intermediates that are used without extensive purification.

Oxidation and Functionalization for Derivatives

This compound can also be prepared as part of synthetic sequences involving oxidation reactions, such as the conversion of dihydro-pyrazole derivatives to pyrazole carboxylates using potassium persulfate and sulfuric acid catalysts in acetonitrile systems. Although this is more relevant for pyrazole derivatives, it demonstrates the versatility of oxidation steps in related heterocyclic syntheses.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Notes
Direct Halogenation & Esterification Picolinic acid derivatives Bromine, chlorine sources, ethanol, acid catalyst Standard halogenation and esterification Classical approach, requires purification
Multi-Step via 3-Bromo-6-chloropyridine-2-formic acid 3-bromo-6-chloropyridine Carbamide peroxide, TFAA, TMSCN, TEA, H2SO4 Oxidation (10–35 °C), cyanation (reflux), hydrolysis (140–180 °C) High-yield intermediate, scalable
Cesium Carbonate-Mediated Coupling 3-bromo-6-chloropicolinate derivatives Cs2CO3, DMAc or DMF 120 °C, 12 h, inert atmosphere Used for coupling and further derivatization
Oxidative Functionalization Dihydro-pyrazole precursors Potassium persulfate, sulfuric acid Acetonitrile system, mild conditions For related pyrazole carboxylate derivatives

Detailed Research Findings and Notes

  • The multi-step synthesis involving oxidation, cyanation, and hydrolysis is well-documented and provides a robust route to key intermediates for this compound production. Reaction times are generally long (≥10 hours per step), and temperatures vary from mild to high (up to 180 °C in hydrolysis).

  • Use of cesium carbonate in polar aprotic solvents at elevated temperature facilitates nucleophilic substitutions or coupling reactions on the pyridine ring, enabling efficient preparation and functionalization of the this compound scaffold.

  • Purification is typically achieved by silica gel chromatography using gradients of ethyl acetate in hexanes, ensuring high purity of the final compound.

  • Yields reported for related intermediates and derivatives range from moderate to high (approximately 70–85%), depending on the specific reaction and purification protocol.

  • Oxidation reactions using potassium persulfate and sulfuric acid catalysts in acetonitrile have been applied to related compounds, highlighting potential methods for modifying this compound derivatives.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 3-bromo-6-chloropicolinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms on the pyridine ring make it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, leading to the formation of ethyl 3-amino-6-chloropicolinate.

    Oxidation: Oxidative reactions can be performed using reagents such as potassium permanganate or chromium trioxide, potentially converting the ethyl ester group to a carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide or tetrahydrofuran.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

    Nucleophilic Substitution: Substituted picolinates depending on the nucleophile used.

    Reduction: Ethyl 3-amino-6-chloropicolinate.

    Oxidation: Ethyl 3-bromo-6-chloropyridine-2-carboxylic acid.

Applications De Recherche Scientifique

Ethyl 3-bromo-6-chloropicolinate has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals, where it acts as an intermediate in the synthesis of active ingredients.

Mécanisme D'action

The mechanism by which ethyl 3-bromo-6-chloropicolinate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards molecular targets, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Ethyl 3-bromo-6-chloropicolinate belongs to a family of halogenated picolinate esters. Below is a detailed comparison with structurally related compounds:

Table 1: Comparative Analysis of Halogenated Picolinate Derivatives

Compound Name CAS No. Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 1065074-97-6 C₈H₇BrClNO₂ Br (3), Cl (6) 264.50 Intermediate for cross-coupling; stored at RT under inert atmosphere . Hazard: H302 .
Mthis compound 1214375-85-5 C₇H₅BrClNO₂ Br (3), Cl (6) 250.48 Higher solubility in DMSO; requires storage at -80°C for long-term stability . Used in medicinal chemistry .
Ethyl 5-bromo-6-chloropicolinate 1260807-49-5 C₈H₇BrClNO₂ Br (5), Cl (6) 264.50 Positional isomer of the target compound; altered reactivity in Suzuki-Miyaura couplings .
Ethyl 3-chloro-6-(trifluoromethyl)picolinate 1214332-53-2 C₉H₇ClF₃NO₂ Cl (3), CF₃ (6) 277.61 Enhanced lipophilicity due to CF₃ group; used in pesticide development .
Ethyl 3-bromo-6-hydroxypicolinate 1214377-79-3 C₈H₇BrNO₃ Br (3), OH (6) 246.05 Hydroxyl group increases polarity; potential for hydrogen bonding in drug design .
3-Bromo-6-chloropyridine-2-carboxylic acid 434319-41-2 C₆H₃BrClNO₂ Br (3), Cl (6) 236.45 Carboxylic acid derivative; lower solubility in organic solvents compared to esters .

Key Findings from Comparative Analysis

Structural Isomerism :

  • This compound and its positional isomer (ethyl 5-bromo-6-chloropicolinate) share the same molecular formula but differ in bromine placement. This alters their reactivity in cross-coupling reactions, with the 3-bromo derivative being more reactive toward palladium-catalyzed couplings .

Ester vs. Acid Derivatives :

  • The ethyl ester group in the target compound improves solubility in organic solvents compared to the carboxylic acid analog (3-bromo-6-chloropyridine-2-carboxylic acid). However, methyl esters (e.g., mthis compound) require ultra-low storage temperatures (-80°C) for stability, unlike the ethyl ester, which is stable at room temperature .

Functional Group Impact :

  • The trifluoromethyl group in ethyl 3-chloro-6-(trifluoromethyl)picolinate increases lipophilicity, making it suitable for agrochemical applications . In contrast, the hydroxyl group in ethyl 3-bromo-6-hydroxypicolinate enhances polarity, favoring interactions in aqueous biological systems .

Synthetic Applications :

  • This compound is synthesized via esterification of 3-bromo-6-chloropicolinic acid using tert-butyl alcohol and tosyl chloride . Its bromine atom serves as a leaving group in nucleophilic substitutions, while the chlorine stabilizes the aromatic ring during reactions .

Safety and Handling :

  • The target compound’s hazard profile (H302) is comparable to its methyl ester analog, but storage conditions are less stringent .

Notes

  • Substituent positions (e.g., bromine at 3 vs.
  • Ethyl esters generally offer better thermal stability than methyl esters, making them preferable for industrial-scale synthesis .
  • Halogenated picolinates are pivotal in developing kinase inhibitors and herbicides, leveraging their electron-withdrawing groups for targeted interactions .

Activité Biologique

Ethyl 3-bromo-6-chloropicolinate is a halogenated derivative of picolinic acid, notable for its diverse biological activities and potential applications in pharmaceutical research. This compound has garnered attention due to its interactions with various biological systems, particularly in enzyme inhibition and metabolic modulation.

  • Molecular Formula : C8_8H7_7BrClNO2_2
  • Molecular Weight : 264.5 g/mol
  • CAS Number : 1065074-97-6
  • Purity : Typically >96%

Enzyme Interaction

This compound has been shown to interact with cytochrome P450 enzymes, particularly CYP1A2, which plays a critical role in drug metabolism. The compound acts as an inhibitor, affecting the metabolic pathways of various xenobiotics and endogenous compounds. This interaction can lead to altered gene expression related to metabolic processes and cellular signaling pathways .

Cellular Effects

Research indicates that this compound influences cellular functions by modulating signaling pathways and gene expression. For instance, it has been observed to affect oxidative stress responses and apoptosis in certain cell lines. The binding interactions with biomolecules can lead to competitive inhibition or allosteric modulation of enzyme activity, significantly impacting cellular metabolism.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are not extensively documented but are crucial for understanding its bioavailability. Preliminary studies suggest that its stability under standard laboratory conditions allows for prolonged effects on cellular functions; however, degradation over time can reduce its biological activity.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity. For example, it has been tested against E. coli with promising results indicating a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent .

In Vivo Studies

In animal models, the compound's effects vary with dosage. Lower doses may show minimal adverse effects, while higher concentrations can lead to toxicity. This dosage-dependent response highlights the importance of careful dosing in therapeutic applications.

Comparative Analysis

A comparative analysis of this compound with related compounds reveals its unique position in biological activity:

Compound NameKey Biological ActivityNotable Enzyme Interactions
This compoundAntibacterial, enzyme inhibitionCYP1A2
Ethyl 4-bromo-6-chloropicolinateEnzyme inhibitionCYP1A2
Mthis compoundAntimicrobial propertiesNot well-documented

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing ethyl 3-bromo-6-chloropicolinate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves halogenation or esterification of picolinic acid derivatives. For bromination and chlorination, stoichiometric control of reagents (e.g., NBS or Cl₂ gas) and temperature gradients (e.g., 0–25°C) are critical to avoid over-halogenation . Optimization may require monitoring intermediates via TLC or HPLC, adjusting solvent polarity (e.g., DCM vs. THF), and using catalysts like FeCl₃ for regioselective substitution .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?

  • Methodological Answer :

  • NMR : Compare 1H^1H and 13C^{13}C NMR shifts with computational predictions (e.g., DFT) to confirm substituent positions. For example, the deshielding effect of bromine at C3 and chlorine at C6 should produce distinct splitting patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular ion peak at m/z 264.503 (C₈H₇BrClNO₂) and fragmentation pathways .
  • X-ray Crystallography : Use SHELXL for refining crystal structures to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling reactions involving this compound be addressed?

  • Methodological Answer : The bromine at C3 is more reactive in Suzuki-Miyaura couplings due to lower steric hindrance compared to C6 chlorine. Use Pd(PPh₃)₄ with aryl boronic acids in degassed toluene/EtOH (3:1) at 80°C. Monitor selectivity via GC-MS and validate with NOESY NMR to confirm coupling positions . For conflicting results, computational modeling (e.g., DFT-based Fukui indices) can predict reactive sites .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :

  • Data Triangulation : Cross-reference NMR, IR, and XRD data. For example, unexpected IR carbonyl stretches may indicate ester hydrolysis, requiring pH-controlled storage .
  • Dynamic NMR : Resolve rotational barriers or tautomerism causing split peaks by running variable-temperature NMR experiments .
  • Crystallographic Refinement : Use SHELXL’s TWINABS module to correct for twinning in XRD data, which may misassign halogen positions .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces (EPS) and identify electron-deficient carbons. Compare activation energies for substitution at C3 vs. C6 using transition-state modeling. Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis) .

Experimental Design & Data Analysis

Q. Designing a stability study for this compound under varying storage conditions: What parameters should be prioritized?

  • Methodological Answer :

  • Variables : Temperature (4°C vs. ambient), humidity (desiccated vs. 60% RH), and light exposure.
  • Analytics : Periodic HPLC purity checks (C18 column, MeCN/H₂O gradient) and Karl Fischer titration for moisture content .
  • Degradation Pathways : Track hydrolysis (ester to carboxylic acid) via LC-MS and halogen loss via ICP-MS .

Q. How should researchers statistically analyze discrepancies in bioactivity data for this compound analogs?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to correlate structural features (e.g., Hammett σ values for substituents) with bioactivity. Use ANOVA to test significance of halogen interactions in dose-response curves. For outliers, re-evaluate synthetic purity or assay conditions (e.g., cell line viability controls) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-6-chloropicolinate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-6-chloropicolinate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.